Structural Differentiation: 2-(1H-Tetrazol-1-yl) Regioisomer vs. 3-(1H-Tetrazol-1-yl) and 4-(1H-Tetrazol-1-yl) Analogs in Benzamide Scaffolds
The target compound features a 1H-tetrazol-1-yl substituent at the 2-position (ortho) of the benzamide ring, a regioisomeric configuration that is structurally distinct from the 3′-(1H-tetrazol-1-yl) scaffold used in phenylisonicotinamide XO inhibitors and the 4-(1H-tetrazol-1-yl)benzamide scaffold in anti-leukemic agents. In the phenylisonicotinamide XO inhibitor series, the 3′-(1H-tetrazol-1-yl) moiety enables a specific H-bond interaction between the tetrazole N-4 atom and the Asn768 residue of xanthine oxidase, as confirmed by molecular dynamics simulations, contributing to a 10-fold potency improvement from IC50 = 0.312 μM (lead compound 1) to IC50 = 0.031 μM (compound 2s bearing the 3′-(1H-tetrazol-1-yl) group) [1]. The 4-(1H-tetrazol-1-yl)benzamide anti-leukemic compound 3d achieved IC50 values of 56.4 nM (K-562) and 56.9 nM (UACC-62) in SRB assays [2]. The 2-position regioisomer in the target compound positions the tetrazole ortho to the carboxamide, creating a different spatial vector for H-bond acceptance and altering the conformational landscape of the benzamide relative to these literature comparators.
| Evidence Dimension | Tetrazole substitution position effect on biological potency within benzamide scaffolds |
|---|---|
| Target Compound Data | 2-(1H-tetrazol-1-yl)benzamide regioisomer (ortho-substituted); no direct potency data available for this specific compound |
| Comparator Or Baseline | Compound 2s: 3′-(1H-tetrazol-1-yl)phenylisonicotinamide, XO IC50 = 0.031 μM [1]; Compound 3d: 4-(1H-tetrazol-1-yl)benzamide, K-562 IC50 = 56.4 nM, UACC-62 IC50 = 56.9 nM [2] |
| Quantified Difference | Regioisomeric shift (2- vs. 3- vs. 4-position) alters H-bond acceptor geometry; 3′-tetrazole enables Asn768 H-bond engagement in XO; 4-tetrazole yields nanomolar anti-leukemic activity in SRB assay |
| Conditions | In vitro XO inhibition assay (compound 2s); SRB cytotoxicity assay, K-562 and UACC-62 cell lines (compound 3d) |
Why This Matters
The 2-(1H-tetrazol-1-yl) regioisomer is underrepresented in published SAR compared to 3- and 4-substituted analogs, offering a distinct binding geometry that may confer orthogonal selectivity profiles not addressable by commonly available 3- or 4-tetrazolyl benzamides.
- [1] Zhang T, Zhang Y, Tu S, Wu Y, et al. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2019;183:111717. View Source
- [2] Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide 3d: IC50 56.4 nM (K-562) and 56.9 nM (UACC-62). View Source
